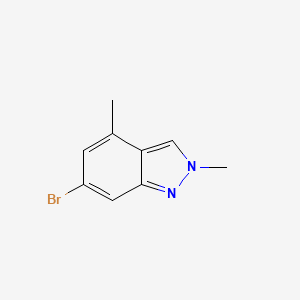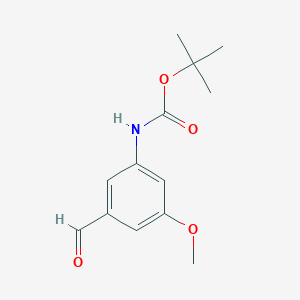
4,5-Dichloro-2-ethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-ethylpyrimidine: is a chemical compound with the molecular formula C6H6Cl2N2. It is a pyrimidine derivative containing two chlorine atoms and an ethyl group. The compound’s IUPAC name is this compound .
Métodos De Preparación
There are several synthetic routes to prepare 4,5-dichloro-2-ethylpyrimidine:
-
Chlorination of 2-ethylpyrimidine: : This method involves chlorinating 2-ethylpyrimidine using chlorine gas or chlorinating agents. The reaction typically occurs at elevated temperatures and yields the desired product.
-
Alkylation of 4,5-dichloropyrimidine: : Another approach is to alkylate 4,5-dichloropyrimidine with an ethylating agent (such as ethyl bromide or ethyl iodide). This reaction introduces the ethyl group at the desired position.
-
Industrial Production: : The industrial production of this compound may involve large-scale chlorination followed by purification and isolation steps.
Análisis De Reacciones Químicas
4,5-Dichloro-2-ethylpyrimidine can undergo various chemical reactions:
-
Substitution Reactions: : It readily participates in nucleophilic substitution reactions. For example, it reacts with amines or alkoxides to form substituted derivatives.
-
Reduction: : Reduction of the pyrimidine ring can yield 4,5-dichloro-2-ethylpyrimidin-2-ol.
-
Oxidation: : Oxidation of the compound can lead to the formation of various oxidation products.
Common reagents used in these reactions include bases (such as sodium hydroxide), reducing agents (such as lithium aluminum hydride), and oxidizing agents (such as hydrogen peroxide).
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-ethylpyrimidine finds applications in various scientific fields:
-
Chemistry: : It serves as a building block for the synthesis of other compounds.
-
Biology: : Researchers use it as a tool in drug discovery and chemical biology studies.
-
Medicine: : Although not directly used as a drug, its derivatives may have pharmaceutical applications.
-
Industry: : It may be employed in the synthesis of agrochemicals or other fine chemicals.
Mecanismo De Acción
The exact mechanism by which 4,5-dichloro-2-ethylpyrimidine exerts its effects depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to various outcomes.
Comparación Con Compuestos Similares
While 4,5-dichloro-2-ethylpyrimidine is unique due to its specific substitution pattern, similar compounds include 2,4-dichloro-5-methylpyrimidine and 4,5-dichloro-6-ethylpyrimidine . These compounds share structural similarities but differ in substituents and properties.
Propiedades
Fórmula molecular |
C6H6Cl2N2 |
|---|---|
Peso molecular |
177.03 g/mol |
Nombre IUPAC |
4,5-dichloro-2-ethylpyrimidine |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-5-9-3-4(7)6(8)10-5/h3H,2H2,1H3 |
Clave InChI |
QMSXGYLYFXDHJP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(C(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12068922.png)

![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)



![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)





